molecular formula C12H17NO B13219376 3-(2-Methoxyphenyl)-4-methylpyrrolidine

3-(2-Methoxyphenyl)-4-methylpyrrolidine

Cat. No.: B13219376
M. Wt: 191.27 g/mol
InChI Key: BAUORQLHTHSWAY-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4-methylpyrrolidine: is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 2-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production might utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-(2-Methoxyphenyl)-4-methylpyrrolidine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can be employed in assays to investigate its potential as a bioactive molecule.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure may be modified to enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

  • 3-(2-Methoxyphenyl)pyrrolidine
  • 4-Methylpyrrolidine
  • 2-Methoxyphenylpyrrolidine

Comparison: 3-(2-Methoxyphenyl)-4-methylpyrrolidine is unique due to the presence of both the 2-methoxyphenyl group and the methyl group on the pyrrolidine ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C12H17NO/c1-9-7-13-8-11(9)10-5-3-4-6-12(10)14-2/h3-6,9,11,13H,7-8H2,1-2H3

InChI Key

BAUORQLHTHSWAY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC=CC=C2OC

Origin of Product

United States

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